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Compound of Interest

4-(3-Methoxyphenyl)-4-
Compound Name:
oxobutanoic acid

CAS No.: 38102-67-9

Cat. No.: B1597815

Get Quote

\ J

Structural Analysis, Synthetic Methodologies, and
Pharmacophore Applications
Executive Summary

3-Methoxybenzoylpropionic acid (CAS: 38102-67-9) is a critical keto-acid intermediate in
organic synthesis, primarily serving as a precursor for the construction of bicyclic aromatic
scaffolds such as 1-tetralones and indanes. Unlike its para-substituted counterpart (which is
readily accessible via Friedel-Crafts acylation), the meta-isomer requires specialized synthetic
strategies due to the directing effects of the methoxy group on the benzene ring.

This guide provides a rigorous breakdown of the molecule’s physicochemical properties, a self-
validating synthesis protocol distinguishing it from the para-isomer, and a mechanistic
visualization of its downstream utility in drug development.

Structural Characterization & Physicochemical
Profile[1][2][3]
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The molecule consists of a benzene ring substituted at the meta (3-) position with a methoxy
group, linked to a propionic acid side chain via a ketone functionality.[1]

Chemical Identity

Property Data

IUPAC Name 4-(3-methoxyphenyl)-4-oxobutanoic acid
Common Name 3-(3-Methoxybenzoyl)propionic acid
CAS Number 38102-67-9

Molecular Formula

Molecular Weight 208.21 g/mol
SMILES COC1=CC=CC(=C1)C(=0)CCC(=0)0O
Appearance White to off-white crystalline powder

108-110 °C (Distinct from p-isomer: 146—-150

Melting Point
OC)

Spectroscopic Signatures (NMR)

Identification of the meta-isomer relies on the specific splitting pattern of the aromatic protons in
proton NMR (

H-NMR).
o Methoxy Group: Singlet (

ppm, 3H).

 Aliphatic Chain: Two triplets corresponding to the methylene groups adjacent to the ketone
and carboxy!l:

o ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
: Triplet (

ppm).[1]
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o ngcontent-ng-c176312016=""_nghost-ng-c3009799073="" class="inline ng-star-inserted">
: Triplet (

ppm).

« Aromatic Region (Critical): The meta-substitution pattern yields a complex multiplet (

ppm) rather than the symmetric AA'BB' doublet system seen in the para-isomer.

Synthetic Methodologies
The Regioselectivity Challenge

A direct Friedel-Crafts reaction between anisole (methoxybenzene) and succinic anhydride
predominantly yields the 4-methoxy (para) isomer (>90%) due to the strong ortho/para directing
influence of the methoxy group. Consequently, the synthesis of the 3-methoxy (meta) isomer
requires an indirect approach, typically utilizing organometallic chemistry to bypass electrophilic
aromatic substitution rules.

Protocol: Grignard Addition to Succinic Anhydride

This protocol utilizes a Grignard reagent derived from 3-bromoanisole. To prevent double
addition (formation of the tertiary alcohol), the reaction is performed at low temperature with
controlled stoichiometry.

Reagents & Materials:

e Precursor: 3-Bromoanisole (1.0 eq)

Reagent: Magnesium turnings (1.1 eq), lodine (catalytic crystal)

Electrophile: Succinic anhydride (1.2 eq)

Solvent: Anhydrous Tetrahydrofuran (THF)

Quench: Saturated Ammonium Chloride (

), 10% HCI
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Step-by-Step Methodology:

e Grignard Formation:
o In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.
o Add 3-bromoanisole in dry THF dropwise to maintain a gentle reflux.

o Stir for 1 hour after addition until Mg is consumed, forming 3-methoxyphenylmagnesium
bromide.

e Acylation (The Critical Step):

o Dissolve succinic anhydride in dry THF in a separate vessel and cool to -78 °C (dry
ice/acetone bath).

o Slowly cannulate the Grignard solution into the anhydride solution over 45 minutes. Note:
Adding the Grignard to the excess anhydride (Inverse Addition) favors mono-addition to
form the keto-acid.

e Quench & Isolation:

Allow the mixture to warm to 0 °C.

o

[¢]

Quench with saturated

, then acidify to pH 2 with 10% HCI.

[¢]

Extract with Ethyl Acetate (

)-

o

Purification: The crude product is often a mixture of the keto-acid and unreacted
anhydride. Extract the organic layer with 10%

(aqg). The keto-acid moves to the aqueous phase as the carboxylate salt.

o

Wash the aqueous phase with ether (removes non-acidic byproducts).
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o Re-acidify the aqueous phase with conc. HCI to precipitate 3-methoxybenzoylpropionic

acid.
o Recrystallize from Ethanol/Water.

Mechanistic Logic & Downstream Applications

The utility of 3-methoxybenzoylpropionic acid lies in its ability to undergo Clemmensen
Reduction followed by Intramolecular Friedel-Crafts Cyclization to form substituted tetralones,
which are pharmacophores in various therapeutics (e.g., antidepressants, anti-inflammatory
agents).

Pathway Visualization (DOT Diagram)
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Caption: Figure 1. Synthetic pathway from 3-bromoanisole to the target keto-acid and

subsequent cyclization to the tetralone scaffold.

Application in Drug Design

o Tetralone Synthesis: Reduction of the ketone (via Clemmensen or Wolff-Kishner) yields 4-(3-
methoxyphenyl)butanoic acid. Treatment with Polyphosphoric Acid (PPA) cyclizes this

intermediate.

o Regiochemistry: Cyclization can occur para to the methoxy group (yielding 6-methoxy-1-
tetralone) or ortho (yielding 8-methoxy-1-tetralone). The 6-methoxy isomer is typically

favored sterically.

e Pharmacophore Integration: The resulting tetralone is a key intermediate for:
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o SERMs (Selective Estrogen Receptor Modulators): Analogues of Nafoxidine.
o Opioid Analgesics: Modifications of the tetralone core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum
[chemicalbook.com]
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Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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